molecular formula C12H25N3O2 B14786253 1H-Azepine-1-carboxylic acid, 4-amino-4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester

1H-Azepine-1-carboxylic acid, 4-amino-4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester

Cat. No.: B14786253
M. Wt: 243.35 g/mol
InChI Key: CHTJBNPXSLLALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Azepine-1-carboxylic acid, 4-amino-4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of azepine, a seven-membered heterocyclic compound containing nitrogen. This compound is used primarily in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1H-Azepine-1-carboxylic acid, 4-amino-4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as hexahydroazepine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1H-Azepine-1-carboxylic acid, 4-amino-4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Azepine-1-carboxylic acid, 4-amino-4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Azepine-1-carboxylic acid, 4-amino-4-(aminomethyl)hexahydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets:

Properties

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

tert-butyl 4-amino-4-(aminomethyl)azepane-1-carboxylate

InChI

InChI=1S/C12H25N3O2/c1-11(2,3)17-10(16)15-7-4-5-12(14,9-13)6-8-15/h4-9,13-14H2,1-3H3

InChI Key

CHTJBNPXSLLALU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)(CN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.